N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
Description
N-[2-(2,4-Dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2,4-dichlorophenyl ethyl group and a tetrazole moiety at the para position of the benzamide core. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, which may influence target binding and pharmacokinetics compared to other heterocyclic systems like imidazole or oxadiazole .
Properties
Molecular Formula |
C16H13Cl2N5O |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H13Cl2N5O/c17-13-4-1-11(15(18)9-13)7-8-19-16(24)12-2-5-14(6-3-12)23-10-20-21-22-23/h1-6,9-10H,7-8H2,(H,19,24) |
InChI Key |
KVKCUKVKFKEHOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminobenzonitrile to yield the amide. The final step involves the cyclization of the nitrile group to form the tetrazole ring using sodium azide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit substantial antimicrobial properties. For instance, derivatives of tetrazole have been shown to possess antibacterial and antifungal activities. In one study, a series of tetrazole derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Properties
N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has been evaluated for its anticancer potential. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. For example, certain tetrazole-containing compounds were tested against human colorectal carcinoma cells and exhibited IC50 values indicating potent anticancer activity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various tetrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against resistant strains . This highlights the compound's potential in addressing antibiotic resistance.
Case Study 2: Anticancer Activity
In a comparative study involving several tetrazole derivatives, this compound was tested against human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising prospects for cancer therapy .
Data Tables
| Activity | Tested Compound | IC50/MIC (µM) | Target Pathway |
|---|---|---|---|
| Antimicrobial | N-[2-(2,4-dichlorophenyl)ethyl]-... | 1.27 | Bacterial cell wall synthesis |
| Anticancer | N-[2-(2,4-dichlorophenyl)ethyl]-... | <5.85 | Dihydrofolate reductase inhibition |
| Acetylcholinesterase | Various tetrazole derivatives | 2.7 | Neurotransmitter regulation |
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
VNI [(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-Imidazol-1-yl)ethyl)-4-(5-Phenyl-1,3,4-Oxadiazol-2-yl)benzamide]
- Key Differences :
- Heterocycle : VNI contains an imidazole and oxadiazole group, whereas the target compound substitutes these with a tetrazole.
- Stereochemistry : VNI has an (R)-configured ethyl linker, while the target compound lacks chiral centers.
- Pharmacology: VNI is a potent, irreversible inhibitor of protozoan and fungal CYP51 (sterol 14α-demethylase), showing efficacy against Trypanosoma cruzi (IC₅₀ ~50 nM) and Aspergillus fumigatus (MIC₅₀ ~0.5 µg/mL). Its oxadiazole moiety enhances π-π stacking in the enzyme’s active site .
- Metabolic Stability : VNI derivatives exhibit improved microsomal stability (~80% remaining after 30 minutes) compared to earlier azoles .
ML335 [N-[(2,4-Dichlorophenyl)methyl]-4-(Methanesulfonamido)benzamide]
- Key Differences :
- Substituents : ML335 has a methanesulfonamido group instead of tetrazole.
- Linker : A methylene bridge replaces the ethyl chain.
- The sulfonamide group contributes to hydrogen bonding with Glu306 and Arg322 residues .
Class III Antiarrhythmic Agents (e.g., Sematilide Analogues)
- Key Differences: Heterocycle: Antiarrhythmics like N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide use imidazole, while the target compound employs tetrazole.
- The imidazole group mimics methylsulfonamide bioactivity, but tetrazole’s higher acidity may alter ion channel interactions .
Structural Comparison Table
Key Research Findings
Heterocycle Impact on Target Binding :
- Imidazole (VNI) and tetrazole groups both coordinate CYP51 heme iron, but tetrazole’s smaller size may reduce steric hindrance in fungal enzymes .
- In antiarrhythmics, replacing methylsulfonamide with imidazole retains potency, suggesting tetrazole could offer similar efficacy with improved stability .
Substituent Effects :
Biological Activity
N-[2-(2,4-Dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes available information regarding its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a tetrazole ring and a dichlorophenyl group , which are known to influence biological activity. The molecular formula is , with a molecular weight of approximately 303.17 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances the activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Some studies suggest that derivatives of benzamide, particularly those with tetrazole moieties, may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Candida albicans | 32 | |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
Research has shown that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. The following table presents IC50 values for selected cancer types:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 10 | |
| HeLa (cervical cancer) | 15 | |
| A549 (lung cancer) | 20 |
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various derivatives, including this compound. It was found that the compound exhibited potent activity against resistant strains of S. aureus and E. coli, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria . -
Cytotoxicity Assessment :
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential in cancer therapy . -
Structure-Activity Relationship (SAR) :
A comprehensive SAR analysis revealed that modifications to the benzamide structure significantly impact biological activity. Compounds with additional halogen substitutions showed enhanced potency against both bacterial and cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
